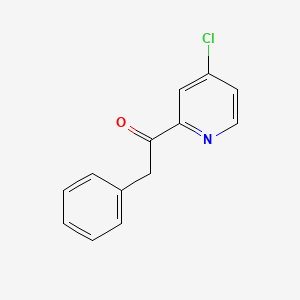![molecular formula C8H11ClN2 B15238572 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl](/img/structure/B15238572.png)
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is known for its broad spectrum of pharmacological properties and is used in various scientific research fields, including chemistry, biology, and medicine .
準備方法
The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity .
化学反応の分析
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases, including cancer and diabetes.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and exhibit various biological activities.
Pyrrolopyridine derivatives: These compounds share a similar structure and are known for their pharmacological properties. The uniqueness of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride lies in its specific substitution pattern and the resulting biological activities.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-2-7-3-9-4-8(7)5-10-6;/h2,5,9H,3-4H2,1H3;1H |
InChIキー |
UOTVFZBSRBZXEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CNC2)C=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


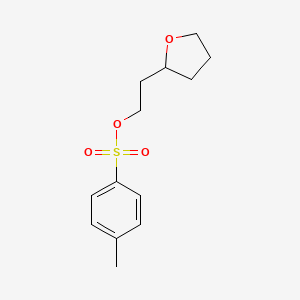
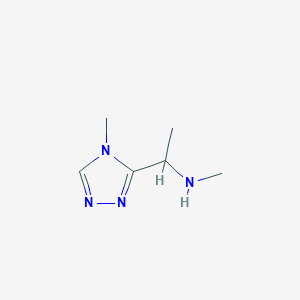
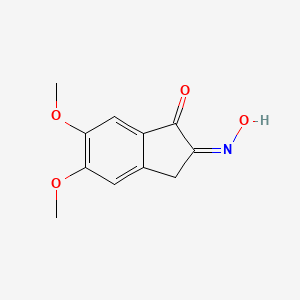
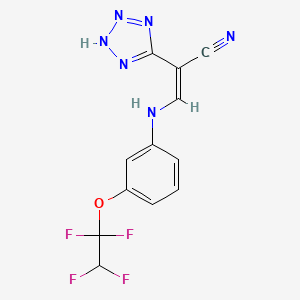
![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B15238544.png)
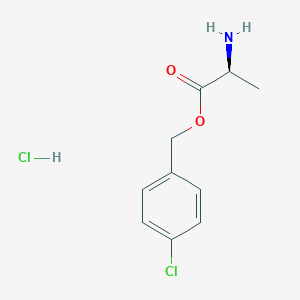
![6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B15238558.png)
![N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B15238560.png)
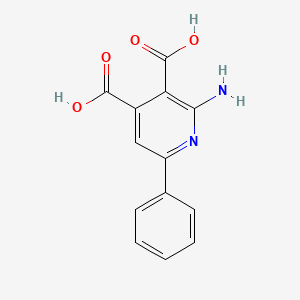
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15238598.png)
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)

